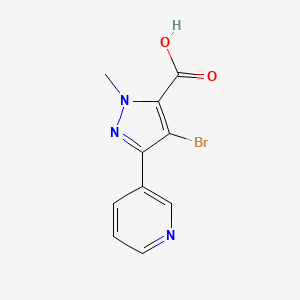

4-bromo-1-methyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid

CAS No.: 1505201-70-6

Cat. No.: VC3098345

Molecular Formula: C10H8BrN3O2

Molecular Weight: 282.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1505201-70-6 |

|---|---|

| Molecular Formula | C10H8BrN3O2 |

| Molecular Weight | 282.09 g/mol |

| IUPAC Name | 4-bromo-2-methyl-5-pyridin-3-ylpyrazole-3-carboxylic acid |

| Standard InChI | InChI=1S/C10H8BrN3O2/c1-14-9(10(15)16)7(11)8(13-14)6-3-2-4-12-5-6/h2-5H,1H3,(H,15,16) |

| Standard InChI Key | KGGGETCZGXZACC-UHFFFAOYSA-N |

| SMILES | CN1C(=C(C(=N1)C2=CN=CC=C2)Br)C(=O)O |

| Canonical SMILES | CN1C(=C(C(=N1)C2=CN=CC=C2)Br)C(=O)O |

Introduction

The compound 4-bromo-1-methyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid is a complex organic molecule that belongs to the pyrazole family, which is known for its diverse biological activities and applications in pharmaceuticals. Despite the lack of specific information on this exact compound in the provided search results, we can infer its properties and potential applications based on similar compounds and general knowledge of pyrazole derivatives.

Synthesis Methods

The synthesis of pyrazole derivatives typically involves the condensation of hydrazines with suitable carbonyl compounds. For 4-bromo-1-methyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid, a possible synthesis route could involve:

-

Starting Materials: Pyridine-3-carbaldehyde or similar derivatives could be used as starting materials.

-

Condensation Reaction: Reaction with a hydrazine derivative in the presence of a suitable catalyst could form the pyrazole ring.

-

Bromination: Introduction of the bromo substituent could be achieved through electrophilic aromatic substitution.

Biological and Chemical Applications

Pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of a pyridine ring and a carboxylic acid group in 4-bromo-1-methyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid could enhance its potential as a ligand for metal complexes or as a building block in pharmaceutical synthesis.

Data Table for Similar Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume